molecular formula C11H18 B13482101 (1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane

(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane

Cat. No.: B13482101
M. Wt: 150.26 g/mol
InChI Key: IWWRARFUNWPJJJ-KOLCDFICSA-N
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Description

(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[221]heptane is a bicyclic organic compound with the molecular formula C11H18 It is a derivative of bicyclo[221]heptane, featuring a unique structure with a methylene group and three methyl groups attached to the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as camphene or related bicyclic compounds.

    Reaction Conditions: The key step involves the introduction of the methylene group at the 2-position of the bicyclic framework. This can be achieved through various methods, including

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the methylene group to a methyl group.

    Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    Camphene: A bicyclic monoterpene with a similar structure but lacking the methylene group.

    Bicyclo[2.2.1]heptane: The parent compound without the additional methyl and methylene groups.

    Bornyl acetate: A related compound with an acetate group instead of the methylene group.

Uniqueness

(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[221]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane

InChI

InChI=1S/C11H18/c1-8-10(2,3)9-5-6-11(8,4)7-9/h9H,1,5-7H2,2-4H3/t9-,11+/m1/s1

InChI Key

IWWRARFUNWPJJJ-KOLCDFICSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1)C(C2=C)(C)C

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C)C

Origin of Product

United States

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